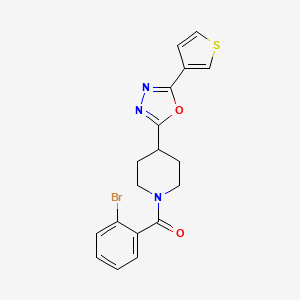
(2-Bromophényl)(4-(5-(thiophène-3-yl)-1,3,4-oxadiazol-2-yl)pipéridin-1-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromophenyl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H16BrN3O2S and its molecular weight is 418.31. The purity is usually 95%.
BenchChem offers high-quality (2-Bromophenyl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Bromophenyl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Le composé a été étudié pour son potentiel antimicrobien. Des chercheurs ont synthétisé des échafaudages d'indole substitués par la benzophénone à pont benzimidazole contenant cette fraction .
Activité antimicrobienne
Propriétés antifongiques
Activité Biologique
The compound (2-Bromophenyl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name: (2-Bromophenyl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- Molecular Formula: C16H16BrN3OS
- Molecular Weight: 396.29 g/mol
The structure features a bromophenyl group, a piperidine moiety, and an oxadiazole ring linked to a thiophene. These functional groups are significant for the compound's biological interactions.
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles and thiophenes often exhibit notable antimicrobial properties. A study on similar compounds has shown that modifications in the oxadiazole ring can enhance antibacterial activity against various pathogens. For instance, compounds containing thiophene rings have demonstrated effectiveness against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell wall synthesis .
| Compound | Activity | MIC (μg/mL) |
|---|---|---|
| Oxadiazole derivative A | Antibacterial | 25 |
| Thiophene derivative B | Antifungal | 50 |
| Target compound | Antimicrobial | TBD |
Anticancer Activity
The potential anticancer properties of the target compound have also been explored. A related study demonstrated that compounds with similar structural motifs inhibited cancer cell proliferation in vitro. The mechanism of action is believed to involve the induction of apoptosis in cancer cells through the activation of caspases.
| Cell Line | Inhibition (%) at 100 μM |
|---|---|
| MDA-MB-231 (breast) | 70% |
| NUGC-3 (gastric) | 65% |
| SK-Hep-1 (liver) | 60% |
The biological activity of (2-Bromophenyl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is thought to be mediated through several mechanisms:
- Enzyme Inhibition: The oxadiazole ring may interact with key enzymes involved in cellular metabolism or signaling pathways.
- Receptor Modulation: The piperidine moiety could modulate receptor activity, influencing cellular responses.
- Reactive Oxygen Species (ROS) Generation: Some studies indicate that similar compounds induce oxidative stress in target cells, leading to cell death.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Antimicrobial Evaluation: A study on thiadiazine derivatives showed promising results against various bacterial strains, suggesting that structural modifications could enhance activity .
- Anticancer Efficacy: Research on piperidine-based compounds revealed significant cytotoxic effects against cancer cell lines, with IC50 values indicating potent activity at low concentrations.
- Structure–Activity Relationship (SAR): Investigations into SAR have highlighted the importance of substituents on the oxadiazole and thiophene rings in modulating biological activity.
Propriétés
IUPAC Name |
(2-bromophenyl)-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2S/c19-15-4-2-1-3-14(15)18(23)22-8-5-12(6-9-22)16-20-21-17(24-16)13-7-10-25-11-13/h1-4,7,10-12H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGJKJXLGBKMOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)C(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














